8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate is a chemical compound with the CAS number 849203-09-4. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique bicyclic structure where two rings share a single atom. The molecular formula for this compound is and its molecular weight is approximately 311.38 g/mol. It is noted for its potential applications in medicinal chemistry and organic synthesis due to its complex structure and functional groups.
The compound is classified under several categories in chemical databases, including:
The synthesis of 8-tert-butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate can be achieved through various methods, typically involving multi-step organic reactions. One common synthetic route involves the use of lithium hydroxide in a solvent mixture of ethanol, tetrahydrofuran, and water at elevated temperatures.
The primary reactions involving this compound include:
In laboratory settings, reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield of the desired products .
The mechanism of action for 8-tert-butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate relates primarily to its interactions at the molecular level:
Research into its specific mechanisms is ongoing, with studies focusing on its effects in various biological assays.
Key physical properties include:
Chemical properties encompass:
Relevant data from suppliers indicate that it should be stored under cool conditions and handled with appropriate safety measures .
8-tert-butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate has several potential applications:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a subject of interest in various fields of research.
The synthesis of 8-azaspiro[4.5]decane derivatives relies heavily on cyclohexanone or tetrahydropyran-4-carbonitrile scaffolds as foundational building blocks. As demonstrated by Ogurtsov and Rakitin, commercially available tetrahydropyran-4-carbonitrile undergoes nucleophilic displacement with 1-bromo-2-fluoroethane under basic conditions (K₂CO₃/DMF, 80°C) to form the spirocyclic core [1]. This reaction proceeds via in situ generation of an aziridinium intermediate, which is subsequently opened by the carbonyl oxygen of the tetrahydropyran moiety to establish the critical 1-oxa-8-azaspiro[4.5]decane skeleton. The tert-butyl and methyl carboxylate groups are then introduced sequentially through N-Boc protection (di-tert-butyl dicarbonate, DMAP, CH₂Cl₂) followed by esterification (methyl chloroformate, TEA) at the C2 position. This stepwise functionalization circumvents regioselectivity challenges associated with direct dicarboxylation. The cyclization yield ranges from 45–65%, with purity highly dependent on rigorous exclusion of moisture due to the hydrolytic sensitivity of the aziridinium intermediate [1] [8].
Table 1: Traditional Cyclization Approaches for Spiro[4.5]decane Core Synthesis
Starting Material | Reagent/Conditions | Key Intermediate | Functionality Introduced | Yield Range |
---|---|---|---|---|
Tetrahydropyran-4-carbonitrile | 1-Bromo-2-fluoroethane, K₂CO₃, DMF, 80°C | 8-Oxa-2-azaspiro[4.5]decane | Core spirocyclic framework | 45–65% |
Spirocyclic amine | Di-tert-butyl dicarbonate, DMAP, CH₂Cl₂ | 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane | N-Boc protection | 85–92% |
N-Boc spirocycle | Methyl chloroformate, TEA, 0°C→RT | Target dicarboxylate | C2-methyl ester | 75–88% |
Enantioselective construction of the target compound leverages chiral catalysts to control stereochemistry at the spirocyclic carbon (C2). Palladium-catalyzed decarboxylative allylic alkylation represents the most effective method, employing [Pd(η³-C₃H₅)Cl]₂ (5 mol%) with (R)-SEGPHOS (6 mol%) in toluene at -40°C. This system achieves enantiomeric excesses (ee) of 90–98% for the methyl ester intermediate by desymmetrizing the prochiral 8-azaspiro[4.5]decane-2,8-dicarboxylate precursor [8]. The reaction mechanism involves in situ decarboxylation to form a π-allyl Pd complex, which undergoes nucleophilic attack by the enolate oxygen with strict facial selectivity dictated by the chiral ligand. Alternative approaches include organocatalytic Michael-cyclization cascades using cinchona alkaloid derivatives (e.g., DHQD-PHN, 10 mol%), though yields remain moderate (50–65%) due to competing aldol pathways. The resulting (S)-enantiomer shows preferential binding to neurological targets like fatty acid amide hydrolase (FAAH), underscoring the pharmacological relevance of stereocontrol [8] [10].
Solvent polarity critically governs the kinetics and stereochemical outcome of the spirocyclization step. Polar aprotic solvents (DMF, DMSO) accelerate ring closure by stabilizing dipolar transition states but promote epimerization at C2. In contrast, nonpolar solvents (toluene, CH₂Cl₂) preserve stereointegrity but slow reaction rates. Optimal conditions identified for oxo-spiro[4.5]decane formation involve dimethylacetamide (DMA) at 50°C, which balances reaction rate (t₁/₂ = 2.5 h) and diastereoselectivity (d.r. > 20:1) [8] [9]. Water-toluene biphasic systems further enhance selectivity (d.r. > 50:1) through hydrophobic compression effects, where water molecules exclude organic reactants into a confined pseudophase, aligning reacting orbitals for exo-trig cyclization. Microwave irradiation (150 W, 100°C) in acetonitrile reduces cyclization time from 24 h to 30 minutes but risks lactam decomposition above 120°C.
Table 2: Solvent Effects on Spirocyclization Efficiency
Solvent System | Temperature (°C) | Cyclization Half-Life (h) | Diastereomeric Ratio (d.r.) | Epimerization at C2 |
---|---|---|---|---|
DMF | 50 | 1.2 | 5:1 | Significant (∼30%) |
Toluene | 50 | 8.0 | >20:1 | Minimal (<5%) |
DMA | 50 | 2.5 | >20:1 | Moderate (∼10%) |
Water-Toluene (1:1) | 50 | 3.0 | >50:1 | Undetectable |
CH₃CN (MW) | 100 | 0.5 | 15:1 | Moderate (∼15%) |
tert-Butyl dicarbonyl anhydride (Boc₂O) serves dual functions in the synthesis: as an N-protecting group and as a carboxylation agent. Under anhydrous conditions (CH₂Cl₂, 0°C), Boc₂O reacts quantitatively with the secondary amine of the spirocyclic precursor to form the 8-tert-butoxycarbonyl derivative. Subsequent deprotonation with LiHMDS (-78°C) enables C2-carboxylation via nucleophilic addition to methyl chloroformate, yielding the unsymmetrical dicarboxylate [8]. Isotope-labeling studies (¹³C-Boc₂O) confirm that the tert-butoxycarbonyl group remains exclusively on nitrogen, with no O→N migration observed below 60°C. For the 1-oxo functionality, in situ oxidation of the corresponding lactol using Dess-Martin periodinane (DMP) proves superior to CrO₃-based methods, providing yields >90% without epimerization. The crystalline tert-butyl carbamate derivative (CAS: 1250994-14-9) facilitates purification via recrystallization from hexane/EtOAc, achieving >99% purity by HPLC [6].
Table 3: Functionalization Steps for Dicarboxylate Installation
Reaction Step | Reagent | Conditions | Function | Yield |
---|---|---|---|---|
N-Protection | Boc₂O | CH₂Cl₂, 0°C→RT, 12 h | Installs 8-tert-butyl carboxylate | 95–99% |
C2-Carboxylation | Methyl chloroformate | LiHMDS, THF, -78°C→0°C | Installs C2-methyl ester | 80–85% |
Lactol Oxidation | Dess-Martin periodinane | CH₂Cl₂, 0°C→RT, 2 h | Forms 1-oxo group | 90–95% |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8